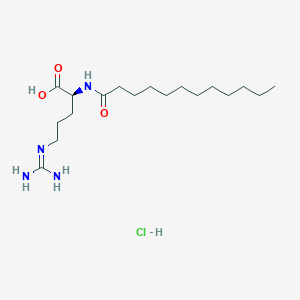

Ácido (2S)-5-(diaminometilidenamino)-2-(dodecanoilamino)pentanoico; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-5-(Diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dodecanoyl group and a diaminomethylideneamino group, making it a subject of interest in synthetic chemistry and biomedical research.

Aplicaciones Científicas De Investigación

(2S)-5-(Diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in cellular processes and signaling pathways.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lauroyl Arginine Hydrochloride typically involves the amidation of carboxylic acids with amine-boranes under mild conditions. This method is advantageous due to its moderate-to-good yields and scalability . The reaction conditions often include the use of photocatalysts and visible light to facilitate the deoxygenative amidation process.

Industrial Production Methods

Industrial production of this compound may involve more robust and scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities under controlled conditions. The use of advanced reactors and automation can further enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-5-(Diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogenated compounds, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Mecanismo De Acción

The mechanism of action of Lauroyl Arginine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- (2S)-5-(aminomethylideneamino)-2-(dodecanoylamino)pentanoic acid

- (2S)-5-(diaminomethylideneamino)-2-(decanoylamino)pentanoic acid

Uniqueness

(2S)-5-(Diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride is unique due to its specific structural features, such as the presence of both a dodecanoyl group and a diaminomethylideneamino group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

Lauroyl arginine hydrochloride, also known as ethyl lauroyl arginate hydrochloride (ELAH), is a cationic surfactant derived from lauric acid and arginine. Its biological activity, particularly its antimicrobial and antiviral properties, has garnered significant attention in recent research. This article delves into the compound's biological activity, metabolism, safety profile, and its applications based on diverse sources.

Lauroyl arginine hydrochloride is rapidly hydrolyzed in the body to yield lauric acid and arginine, both of which are naturally occurring dietary components. The metabolic pathway involves the cleavage of the lauroyl side chain or Nα-lauroyl-L-arginine to form L-arginine ethyl ester or its metabolites, which are further processed into urea and ornithine . This rapid metabolism suggests a low toxicity profile, making it suitable for various applications.

Antimicrobial Activity

Lauroyl arginine hydrochloride exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. Its mechanism of action primarily involves disrupting microbial membrane integrity due to its cationic nature. This property has been demonstrated in multiple studies:

- Bacterial Inhibition : In a study involving mice, ELAH significantly reduced bacterial infections without inducing resistance in Escherichia coli. It was effective against pathogens in animal models such as ducklings and piglets, promoting weight gain without adverse effects on body composition .

- Oral Health Applications : A randomized clinical trial showed that a mouthrinse containing 0.15% ELAH significantly reduced plaque and gingivitis over four weeks compared to a control group. The study reported a notable reduction in bleeding indices associated with gingivitis .

Antiviral Activity

Recent research has highlighted the antiviral potential of ELAH against SARS-CoV-2. In vitro studies demonstrated that ELAH could inhibit viral replication effectively:

- SARS-CoV-2 Inhibition : Treatment with ELAH resulted in over 90% inhibition of virus replication in Vero cells at higher concentrations. Furthermore, intranasal administration in hamsters pre-treated with ELAH showed reduced disease symptoms and lower viral loads compared to controls .

Safety Profile

The safety of lauroyl arginine hydrochloride has been assessed through various toxicological studies:

- Acute Toxicity : In animal studies, doses up to 1800 mg/kg body weight did not result in fatalities. Observed side effects included transient piloerection and increased salivation but were resolved within 24 hours .

- Eye Irritation Studies : Application of ELAH in ocular studies indicated mild conjunctival irritation but no serious adverse reactions were noted throughout the observation period .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of Lauroyl Arginine Hydrochloride:

Propiedades

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O3.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20;/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21);1H/t15-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPNNVVJPXCUQN-RSAXXLAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181434-85-5 |

Source

|

| Record name | L-Arginine, N2-(1-oxododecyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181434-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.